N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide, also known as DMQX, is a synthetic compound that is widely used in scientific research. It is a non-competitive antagonist of the ionotropic glutamate receptors, which are important in the central nervous system. DMQX has been shown to have a variety of effects on the brain, including altering synaptic transmission, and has potential therapeutic applications for neurological disorders.
Mécanisme D'action
N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide acts as a non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to a site on the receptor that is distinct from the glutamate binding site, and prevents the receptor from opening in response to glutamate binding. This leads to a decrease in synaptic transmission, and can have a variety of effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on the brain, including altering synaptic transmission, reducing excitotoxicity, and reducing seizure activity. It has also been shown to have potential therapeutic applications for a variety of neurological disorders, including epilepsy, stroke, and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide in lab experiments is its specificity for the AMPA and kainate receptors, which allows for more targeted investigations into the role of these receptors in the brain. However, one limitation is that this compound can have off-target effects on other receptors and ion channels, which can complicate data interpretation.
Orientations Futures
There are a variety of potential future directions for research involving N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide. One area of interest is the development of more specific and potent antagonists of the AMPA and kainate receptors, which could have potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and other glutamate receptor antagonists, and to investigate their potential for treating neurological disorders.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide can be synthesized using a variety of methods, but one commonly used approach is the reaction of 3,4-dimethoxyaniline with methyl vinyl ketone in the presence of a catalyst. The resulting intermediate is then reacted with thiourea to form this compound.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide is primarily used in scientific research to study the role of ionotropic glutamate receptors in the brain. It has been used in a variety of studies, including investigations into the mechanisms of synaptic transmission, the effects of drugs on the brain, and the potential therapeutic applications of glutamate receptor antagonists.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13-6-8-16-14(11-13)5-4-10-21(16)19(24)20-15-7-9-17(22-2)18(12-15)23-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFOVFVXJVVJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.